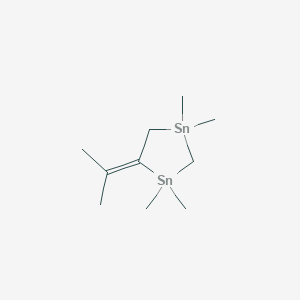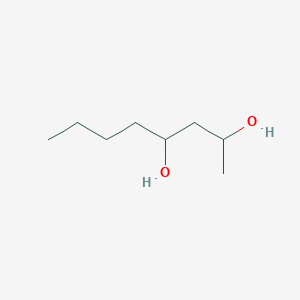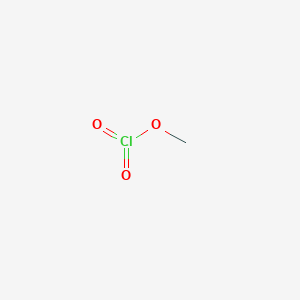
1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The benzyl group attached to the triazine ring may impart unique properties to this compound, making it of interest for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyanuric chloride, followed by cyclization under basic conditions. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with optimized parameters for scalability. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-dione: Lacks the benzyl group, leading to different chemical properties.
1-Benzyl-1,3,5-triazine-2,4,6-trione: Contains an additional carbonyl group, affecting its reactivity.
1-Benzyl-1,3,5-triazine-2,4-diamine: Substitution of oxygen with nitrogen, altering its biological activity.
Uniqueness
1-Benzyl-1,3,5-triazine-2,4(1h,3h)-dione’s unique structure, with the benzyl group attached to the triazine ring, imparts specific chemical and biological properties that distinguish it from other triazine derivatives
特性
| 90946-41-1 | |
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
1-benzyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-11-7-13(10(15)12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14,15) |
InChIキー |
VTABBJLJTYFRKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)


